molecular formula C17H15N3 B2721854 6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 130099-42-2

6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No. B2721854
CAS RN: 130099-42-2
M. Wt: 261.328
InChI Key: SCWSDOZTDXPEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . The mechanism of pharmacological action exerted by these compounds is predominantly DNA intercalation .


Synthesis Analysis

The synthesis of indolo[2,3-b]quinoxaline derivatives has been achieved through various methods. The majority of the approaches reported in the literature rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .


Molecular Structure Analysis

The molecular structure of 6H-Indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .


Chemical Reactions Analysis

The chemical reactions of 6H-Indolo[2,3-b]quinoxaline involve predominantly DNA intercalation . The thermal stability of the 6H-indolo[2,3-b]quinoxaline-DNA complex depends on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus and also the orientation of the side chain towards the GC rich minor groove of the DNA .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis Process : The compound 6-propyl-6H-indolo[2,3-b]quinoxaline and its derivatives can be synthesized with high yields. Shibinskaya et al. (2012) detailed the synthesis of 6-(3-aminopropyl)-6H-indolo[2,3-b]quinoxalines by reacting 6-(3-chloropropyl)-6H-indolo[2,3-b]quinoxaline with amines (Shibinskaya et al., 2012).

Biological Activities

  • Antiviral and Interferon Inducing Properties : Shibinskaya et al. (2010) found that certain derivatives of 6-propyl-6H-indolo[2,3-b]quinoxaline exhibited antiviral activity and interferon inducing ability, with low toxicity (Shibinskaya et al., 2010).

  • DNA Intercalation and Pharmacological Activities : Moorthy et al. (2013) reported that 6H-indolo[2,3-b]quinoxaline derivatives show a range of pharmacological activities, primarily through DNA intercalation. This mechanism contributes to their anticancer and antiviral properties (Moorthy et al., 2013).

Optical and Electronic Applications

  • Optical Absorption and Emission : Thomas and Tyagi (2010) synthesized triarylamines based on 6H-indolo[2,3-b]quinoxaline, which displayed specific optical absorption and emission characteristics. These properties are influenced by the nature of the peripheral amines (Thomas & Tyagi, 2010).

  • Electroluminescence in Organic Light-Emitting Diodes : Tyagi et al. (2011) found that compounds containing 6H-indolo[2,3-b]quinoxaline can be used in organic light-emitting diodes, displaying cyan emission and moderate quantum efficiency (Tyagi, Venkateswararao & Thomas, 2011).

Dye-Sensitized Solar Cells

  • Photosensitizers for Dye-Sensitized Solar Cells : Qian et al. (2015) synthesized organic dyes based on 6H-indolo[2,3-b]quinoxaline for use as photosensitizers in dye-sensitized solar cells. These dyes demonstrated good photovoltaic performance (Qian et al., 2015).

Antimicrobial Activity

  • Antimicrobial Properties : Padmini et al. (2015) synthesized novel 6H-indolo[2,3-b]quinoxaline fused azetidinones, which exhibited a range of antimicrobial activities (Padmini, Babu & Madhavan, 2015).

Mechanism of Action

The mechanism of action of 6H-Indolo[2,3-b]quinoxaline is predominantly DNA intercalation . Highly active 6H-indolo[2,3-b]quinoxaline derivatives such as NCA0424, B-220, and 9-OH-B-220 have shown good binding affinity to DNA as evident from high thermal stability of compound-DNA complex .

Future Directions

The review establishes ‘6H-indolo[2,3-b]quinoxaline’ as a valuable template for the design and development of novel molecules with different biological activities .

properties

IUPAC Name

6-propylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWSDOZTDXPEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-propyl-6H-indolo[2,3-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.